Product packaging for 4-Penten-1-amine, N,N-dimethyl-(Cat. No.:CAS No. 1001-91-8)

4-Penten-1-amine, N,N-dimethyl-

Cat. No.: B3044491
CAS No.: 1001-91-8
M. Wt: 113.2 g/mol
InChI Key: RWKDECTXBYSORQ-UHFFFAOYSA-N
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Description

Contextualizing Unsaturated Tertiary Amines in Organic Chemistry

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), where one or more hydrogen atoms are replaced by organic substituents. wikipedia.orglibretexts.org They are categorized as primary, secondary, or tertiary, based on the number of carbon-containing groups attached to the nitrogen atom. libretexts.org Tertiary amines, having three such groups, possess a lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. wikipedia.orgyoutube.com

Unsaturated amines contain at least one carbon-carbon double or triple bond. This unsaturation introduces a site of reactivity, allowing for a variety of chemical transformations such as addition reactions. The presence of both the amine and the unsaturated moiety within the same molecule creates a bifunctional platform for complex molecule synthesis.

Research Significance of the 4-Penten-1-amine (B131514), N,N-dimethyl- Scaffold

The specific structure of 4-Penten-1-amine, N,N-dimethyl-, featuring a terminal double bond and a tertiary amine, makes it a valuable building block in organic synthesis. smolecule.com While extensive research on this particular compound is still emerging, its structural motifs suggest several potential applications. The tertiary amine can participate in reactions like nucleophilic substitution and condensation, while the alkene functionality can undergo addition and polymerization reactions. smolecule.com

This dual reactivity is of significant interest for creating novel functional materials and for the synthesis of more complex molecules that may have applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.ai The combination of a nucleophilic nitrogen center and a reactive π-system within a flexible aliphatic chain provides a unique scaffold for constructing diverse molecular architectures.

Bridging Current Knowledge Gaps and Future Research Trajectories

While the fundamental properties of 4-Penten-1-amine, N,N-dimethyl- are documented, specific applications in complex synthesis and materials science are not yet widely reported. smolecule.com Future research is likely to focus on several key areas. A primary direction will be the exploration of its utility as a monomer in polymerization reactions to create new polymers with potentially unique properties. smolecule.com

Physicochemical Properties of 4-Penten-1-amine, N,N-dimethyl-

PropertyValue
Molecular FormulaC7H15N
Molecular Weight113.20 g/mol
IUPAC NameN,N-dimethylpent-4-en-1-amine
CAS Number1001-91-8
SMILESCN(C)CCCC=C
InChIInChI=1S/C7H15N/c1-4-5-6-7-8(2)3/h4H,1,5-7H2,2-3H3
InChIKeyRWKDECTXBYSORQ-UHFFFAOYSA-N

This data is compiled from PubChem. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B3044491 4-Penten-1-amine, N,N-dimethyl- CAS No. 1001-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpent-4-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-4-5-6-7-8(2)3/h4H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKDECTXBYSORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50338143
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001-91-8
Record name 4-Penten-1-amine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50338143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Routes for 4 Penten 1 Amine, N,n Dimethyl

Established Synthetic Pathways to N,N-Dimethylaminoalkenes

Traditional approaches to synthesizing N,N-dimethylaminoalkenes like N,N-dimethyl-4-penten-1-amine often rely on well-established reactions in organic chemistry.

Nucleophilic Alkylation Strategies Employing N,N-Dimethylformamide

N,N-Dimethylformamide (DMF) can serve as a source of the dimethylamino group in nucleophilic substitution reactions. google.com In a method applicable to the synthesis of N,N-dimethylamine compounds, a halogenated hydrocarbon reacts with DMF in a closed system. google.com This process, conducted in the presence of water and optionally a base, typically occurs at temperatures between 150 and 190°C for 2 to 12 hours. google.com The use of DMF as both a solvent and a nucleophilic reagent offers high selectivity and yield. google.com For the synthesis of N,N-dimethyl-4-penten-1-amine, a suitable starting material would be a 5-halopent-1-ene, such as 5-bromo-1-pentene.

Mechanistic studies have shown that DMF can decompose to produce dimethylamine (B145610), which then acts as the nucleophile to promote the alkylation reaction. sioc-journal.cn This in-situ generation of the amine avoids the need to handle gaseous dimethylamine directly.

Conventional Amine Synthesis Methods Applied to Unsaturated Precursors

A common and direct route to amines is the alkylation of a primary or secondary amine with an alkyl halide. libretexts.org In the case of N,N-dimethyl-4-penten-1-amine, this would involve the reaction of dimethylamine with a 4-pentenyl halide (e.g., 4-pentenyl bromide). However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com

Another well-established method is the Gabriel synthesis, which is particularly useful for preparing primary amines and can be adapted for secondary amines. This multi-step process involves the reaction of potassium phthalimide (B116566) with an alkyl halide, followed by hydrazinolysis to release the primary amine. youtube.com To obtain N,N-dimethyl-4-penten-1-amine, the resulting 4-penten-1-amine (B131514) would need to be subsequently dimethylated, for instance, through reductive amination with formaldehyde.

Advanced Approaches in the Synthesis of N,N-Dimethyl-4-penten-1-amine

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like N,N-dimethyl-4-penten-1-amine.

Reductive Amination Strategies for Alkene-Containing Amines

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. masterorganicchemistry.comlibretexts.org This two-part process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. libretexts.orgmasterorganicchemistry.com To synthesize N,N-dimethyl-4-penten-1-amine, 4-pentenal (B109682) would be reacted with dimethylamine to form an intermediate iminium ion, which is then reduced in situ.

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are mild enough not to reduce the starting aldehyde and can selectively reduce the iminium ion. masterorganicchemistry.com This method is often preferred due to its high selectivity and the avoidance of over-alkylation issues. masterorganicchemistry.com Recent advancements have also explored the use of cobalt catalysts for the reductive amination of aldehydes and ketones with ammonia (B1221849) and hydrogen gas under mild conditions. acs.org

A tandem ozonolysis-reductive amination sequence provides a one-pot method to convert alkenes into amines. unl.edu For instance, ozonolysis of a suitable precursor alkene in the presence of methanol (B129727) generates a hydroperoxyacetal, which can then be reduced to an aldehyde with sodium triacetoxyborohydride. Subsequent addition of an amine and more reducing agent yields the desired amine. unl.edu

Multi-Component Reactions for Constructing Aminoalkene Structures

For the synthesis of allylic amines, a nickel-catalyzed three-component coupling of an alkene, an aldehyde, and an amide has been developed. nih.gov This method provides a modular approach to structurally diverse allylic amines. While not a direct route to N,N-dimethyl-4-penten-1-amine, the principles of MCRs can be applied to design a convergent synthesis. For example, a reaction involving a five-carbon fragment with a terminal double bond, a dimethylamine source, and a suitable coupling partner could potentially construct the target molecule in a single step.

Chemical Transformation from Related Alkenes and Amines

The synthesis of N,N-dimethyl-4-penten-1-amine can also be achieved through the chemical modification of readily available starting materials.

One potential route involves the Hofmann-Löffler-Freytag reaction, a radical-mediated cyclization of N-haloamines. wikipedia.orgnumberanalytics.comwordpress.com While this reaction is typically used to form pyrrolidines, understanding its mechanism, which involves intramolecular hydrogen atom abstraction by a nitrogen-centered radical, could inform strategies for related transformations. acs.orgyoutube.com

A more direct approach involves the reaction of myrcene (B1677589) with diethylamine (B46881) in the presence of metallic lithium to produce N,N-diethylgeranylamine. orgsyn.org While this specific reaction yields a different product, it demonstrates the principle of adding an amine across a diene system, which could be adapted for the synthesis of N,N-dimethyl-4-penten-1-amine from a suitable diene precursor.

Furthermore, the transformation of 4-penten-1-ol (B13828) into the target amine is a feasible pathway. lookchem.com This would typically involve converting the alcohol into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with dimethylamine.

Another approach could involve the addition of a Grignard reagent to a nitrile. olemiss.edu For instance, the reaction of a suitable Grignard reagent with a nitrile containing a dimethylamino group could be envisioned, although controlling the reactivity of the Grignard reagent in the presence of the amine functionality would be a key challenge.

Finally, the direct alkylation of nitrogen-containing compounds using N,N-dimethylformamide dialkyl acetals has been reported as an efficient method for N-alkylation without the need for a metal catalyst. google.com This approach offers mild reaction conditions and high yields for a range of substrates.

Chemical Reactivity and Mechanistic Investigations of 4 Penten 1 Amine, N,n Dimethyl

Reactivity Profiles of the Tertiary Amine Moiety

The lone pair of electrons on the nitrogen atom of the dimethylamino group imparts nucleophilic and basic properties to the molecule, allowing it to engage in a range of chemical reactions.

Nucleophilic Substitution Reactions

The tertiary amine functionality in 4-Penten-1-amine (B131514), N,N-dimethyl- can act as a nucleophile in substitution reactions, particularly with alkyl halides. In a typical SN2 reaction, the nitrogen atom attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group. This reaction leads to the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction is influenced by standard factors such as the nature of the alkyl halide (methyl > primary > secondary), the solvent, and the reaction temperature. While specific studies detailing the nucleophilic substitution reactions of 4-Penten-1-amine, N,N-dimethyl- are not extensively documented, its reactivity is expected to be analogous to other tertiary amines.

Quaternization Chemistry and Ammonium Salt Formation

Quaternization is a fundamental reaction of tertiary amines, and 4-Penten-1-amine, N,N-dimethyl- readily undergoes this transformation. The reaction involves the alkylation of the tertiary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. This process results in a permanent positive charge on the nitrogen atom.

The resulting quaternary ammonium salts, such as N,N,N-trimethylpent-4-en-1-aminium iodide, exhibit significantly different physical and chemical properties compared to the parent amine. Their ionic nature generally renders them more soluble in polar solvents, including water. This change in solubility is particularly relevant for applications in aqueous-phase reactions.

Amine-Directed Transformations

The amine functionality, or its corresponding ammonium salt, can direct transformations within the molecule, particularly those involving the terminal alkene. One of the most significant amine-directed processes is intramolecular cyclization. Under appropriate conditions, the nitrogen atom can act as an internal nucleophile, attacking the double bond, often activated by an external electrophile.

For instance, electrophilic cyclization of 5-alkenylamines is a well-established method for the synthesis of substituted pyrrolidines. nih.gov In the case of 4-Penten-1-amine, N,N-dimethyl-, treatment with an electrophile such as iodine (I₂) could induce an iodocyclization. This reaction would proceed via the formation of an intermediate iodonium (B1229267) ion from the alkene, which is then attacked by the tethered nitrogen nucleophile to form a 1,1-dimethyl-2-(iodomethyl)pyrrolidinium salt. The regioselectivity of this cyclization typically follows Baldwin's rules, favoring the 5-exo-tet cyclization pathway.

Furthermore, intramolecular hydroamination, a process involving the formal addition of the N-H bond across the double bond, can be catalyzed by various transition metals. researchgate.netprinceton.edu While 4-Penten-1-amine, N,N-dimethyl- is a tertiary amine and lacks an N-H bond for direct hydroamination, related primary and secondary pentenylamines undergo such cyclizations to form pyrrolidine (B122466) derivatives. researchgate.net

Reactivity Profiles of the Terminal Alkene Moiety

The terminal double bond in 4-Penten-1-amine, N,N-dimethyl- is a site of high electron density, making it susceptible to attack by electrophiles and a suitable partner in various carbon-carbon bond-forming reactions.

Electrophilic Addition Reactions

The terminal alkene undergoes a variety of electrophilic addition reactions. Current time information in Bangalore, IN. These reactions proceed via the formation of a carbocation intermediate, with the regioselectivity typically following Markovnikov's rule, where the electrophile adds to the terminal carbon (C-5) and the nucleophile adds to the more substituted carbon (C-4). However, the presence of the amine group could potentially influence the regioselectivity through coordination or electronic effects.

Common electrophilic additions include:

Halogenation: Reaction with halogens like Br₂ or Cl₂ would lead to the formation of a dihalogenated alkane.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a haloalkane.

Hydration: Acid-catalyzed addition of water would result in the formation of an alcohol.

Olefin Metathesis Pathways

The terminal alkene of 4-Penten-1-amine, N,N-dimethyl-, and more specifically its quaternized derivatives, can participate in olefin metathesis reactions. This powerful synthetic methodology allows for the formation of new carbon-carbon double bonds.

Research has demonstrated the utility of a closely related quaternized salt, 2-allyl-N,N,N-trimethylpent-4-en-1-aminium chloride, as a substrate in both Ring-Closing Metathesis (RCM) and Ring-Opening Metathesis Polymerization (ROMP). researchgate.netCurrent time information in Bangalore, IN.nih.gov These reactions are typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts. The use of water-soluble catalysts has been explored for metathesis reactions of such ammonium salts in aqueous media. researchgate.netnih.gov

In a representative RCM reaction, a diallylic substrate can be cyclized to form a new ring system. For the related 2-allyl-N,N,N-trimethylpent-4-en-1-aminium chloride, RCM would lead to a seven-membered nitrogen-containing heterocycle.

The following table summarizes representative data for metathesis reactions involving a related substrate, highlighting the conditions and outcomes.

Reaction Type Substrate Catalyst Solvent Conditions Conversion Reference
RCM2-allyl-N,N,N-trimethylpent-4-en-1-aminium chloridePEG-supported Hoveyda-GrubbsWater-High Current time information in Bangalore, IN.
ROMP5-norbornene-2-carboxylic acid with a quaternized amineWater-soluble Ru catalystD₂O/H₂O45 °C, 24 h- researchgate.netnih.gov

These findings suggest that 4-Penten-1-amine, N,N-dimethyl- and its derivatives are viable substrates for olefin metathesis, enabling the synthesis of complex cyclic and polymeric structures.

Radical Polymerization Mechanisms

The radical polymerization of 4-Penten-1-amine, N,N-dimethyl-, a non-conjugated monoalkene, is not as facile as that of conjugated dienes or activated alkenes. The presence of a single, unactivated double bond makes it a relatively poor monomer for homopolymerization under standard radical conditions. However, its behavior can be understood by analogy with related unsaturated amine systems, such as diallylamines.

Theoretical studies on the cyclopolymerization of N,N-diallylamine have shown that the activation barriers for cyclization and intermolecular propagation can be similar. nih.gov In the case of N,N-dimethyl-N,N-diallylammonium, a related quaternary ammonium salt, cyclization is significantly more favorable than homopolymerization. nih.gov This process, known as cyclopolymerization, involves a sequence of intramolecular and intermolecular addition steps to form polymers containing cyclic repeating units, typically five- or six-membered rings. tandfonline.com For diallylamines, this leads to the formation of polymer chains with pyrrolidine and/or piperidine (B6355638) moieties. tandfonline.com

For a mono-olefinic amine like 4-Penten-1-amine, N,N-dimethyl-, the primary radical reaction pathways are more likely to involve chain transfer or participation in copolymerizations rather than homopolymerization. The tertiary amine functionality can also influence the polymerization process. Tertiary amines can act as accelerators in the radical polymerization of other monomers, such as in the curing of unsaturated polyesters with styrene, by participating in the generation of initiating radicals. researchgate.netepa.gov

Reaction Type Monomer Key Mechanistic Features Expected Outcome for 4-Penten-1-amine, N,N-dimethyl-
Radical Homopolymerization4-Penten-1-amine, N,N-dimethyl-Difficult due to non-conjugated double bond.Low polymer yield; likely to act as a chain transfer agent.
Radical Copolymerization4-Penten-1-amine, N,N-dimethyl- with other monomersCan be incorporated into polymer chains.Formation of copolymers with pendent dimethylamino groups.

Intramolecular Cyclization and Rearrangement Reactions

Hydroamination/Cyclization Processes

Intramolecular hydroamination is a powerful, atom-economical method for synthesizing nitrogen-containing heterocyclic compounds from aminoalkenes. ilpi.com This process involves the addition of the N-H bond of an amine across a carbon-carbon double or triple bond within the same molecule. For 4-Penten-1-amine, N,N-dimethyl-, this reaction would require initial demethylation to a secondary or primary amine, as a proton on the nitrogen is necessary for the catalytic cycle.

Catalysts for hydroamination include alkali metals, late transition metals, and lanthanide complexes. ilpi.com Organolanthanide complexes have proven to be effective precatalysts for the intramolecular hydroamination/cyclization of aminoalkenes. acs.org The generally accepted mechanism for lanthanide-catalyzed hydroamination involves the formation of a lanthanide-amido complex, followed by the insertion of the alkene into the metal-nitrogen bond. This step is typically the rate-determining step of the catalytic cycle. Subsequent protonolysis of the resulting metal-carbon bond by another molecule of the aminoalkene releases the cyclized product and regenerates the active catalyst.

For a derivative of 4-Penten-1-amine, N,N-dimethyl- that can undergo hydroamination (e.g., 4-penten-1-amine), the expected product of intramolecular cyclization would be a substituted pyrrolidine. The regioselectivity of the cyclization would favor the formation of a five-membered ring over a six-membered ring.

Rhodium complexes with aminophosphine (B1255530) ligands have also been shown to catalyze the intramolecular hydroamination of primary aminoalkenes with high efficiency. nih.gov These reactions can proceed at moderate temperatures (e.g., 70 °C) and often exhibit high selectivity for the hydroamination product over potential side products like imines. nih.gov

Catalyst System Substrate Type Typical Reaction Conditions Expected Product from 4-Penten-1-amine derivative
Organolanthanide complexesPrimary/Secondary AminoalkenesVaries with catalyst and substrateN-methyl-2-methylpyrrolidine
Rhodium/Aminophosphine complexesPrimary Aminoalkenes70-100 °C, in solvents like t-BuOH or dioxane2-methylpyrrolidine

Hofmann Elimination Analogues

The Hofmann elimination is a classic reaction of amines that converts them into alkenes. wikipedia.org The process involves three main steps:

Exhaustive Methylation: The tertiary amine, 4-Penten-1-amine, N,N-dimethyl-, is treated with an excess of methyl iodide to form the corresponding quaternary ammonium iodide salt, N,N,N-trimethyl-4-pentenylammonium iodide. byjus.com

Anion Exchange: The iodide salt is then treated with silver oxide and water. This replaces the iodide ion with a hydroxide (B78521) ion, forming N,N,N-trimethyl-4-pentenylammonium hydroxide. byjus.com

Thermal Decomposition: Heating the quaternary ammonium hydroxide (typically at 100-200 °C) induces an elimination reaction. libretexts.org

The mechanism of the elimination step is typically E2 (bimolecular elimination). masterorganicchemistry.com A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product is the least substituted (and generally less stable) alkene. byjus.com This preference is attributed to the steric bulk of the trialkylamine leaving group, which directs the hydroxide base to abstract a proton from the most accessible, least sterically hindered β-carbon. wikipedia.org

In the case of N,N,N-trimethyl-4-pentenylammonium hydroxide, there are two types of β-hydrogens available for abstraction: those on the C3 of the pentenyl chain and those on the methyl groups attached to the nitrogen. Elimination involving the pentenyl chain would lead to the formation of a diene. Abstraction of a proton from C3 would result in 1,3-pentadiene, while abstraction from the methyl groups would yield methanol (B129727) and 4-penten-1-amine, N,N-dimethyl-. The thermal decomposition of quaternary ammonium hydroxides can be complex, with competition between Hofmann elimination and nucleophilic substitution at the methyl groups. researchgate.net

Reactant Reagents Intermediate Potential Elimination Products
4-Penten-1-amine, N,N-dimethyl-1. CH₃I (excess) 2. Ag₂O, H₂O 3. HeatN,N,N-trimethyl-4-pentenylammonium hydroxide1,3-Pentadiene, Trimethylamine, Water

Elucidation of Reaction Mechanisms and Kinetic Parameters

The mechanisms of the reactions involving 4-Penten-1-amine, N,N-dimethyl- and its derivatives have been investigated through studies of analogous systems.

For intramolecular hydroamination , kinetic studies of lanthanide-catalyzed cyclization of aminoalkenes have shown that the reaction is typically first-order with respect to the catalyst concentration and zero-order with respect to the substrate concentration. This is consistent with a mechanism where the rate-limiting step is the irreversible insertion of the C=C bond into the lanthanide-nitrogen bond of the catalyst-substrate complex.

In the case of the Hofmann elimination , the reaction proceeds via a concerted E2 mechanism. The stereochemical requirement for this reaction is an anti-periplanar arrangement of the β-hydrogen and the leaving group. However, syn-elimination is also possible, particularly in cyclic systems where the anti-periplanar conformation is inaccessible. oregonstate.edu The rate of the thermal decomposition of quaternary ammonium hydroxides is highly dependent on conformational factors. For elimination to occur readily in six-membered rings, for instance, the anti-coplanarity of the H-Cβ-Cα-N+ centers is crucial. rsc.org The stability of the quaternary ammonium salt itself is a key factor, with the onset of thermal decomposition for many alkyl quaternary ammonium compounds occurring in the range of 155-180 °C. researchgate.net

Reaction Kinetic Parameters Mechanistic Details
Intramolecular Hydroamination (Lanthanide-catalyzed)- First-order in [Catalyst] - Zero-order in [Substrate]- Rate-limiting step: C=C insertion into Ln-N bond. - Formation of a metallacycle intermediate.
Hofmann Elimination- Follows E2 kinetics.- Concerted mechanism. - Requires specific stereochemistry (anti-periplanar preferred). - Regioselectivity governed by sterics (Hofmann's rule). - Competition with nucleophilic substitution.

Applications of 4 Penten 1 Amine, N,n Dimethyl in Diverse Scientific Disciplines

Role in Advanced Organic Synthesis

The dual functionality of 4-Penten-1-amine (B131514), N,N-dimethyl- makes it an interesting substrate for organic synthesis. The nucleophilic tertiary amine and the reactive terminal double bond can participate in a variety of chemical reactions.

Chiral auxiliaries are chemical compounds temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. This strategy is a reliable method for achieving stereocontrol in the synthesis of chiral molecules. While common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives, detailed research studies demonstrating the specific use of 4-Penten-1-amine, N,N-dimethyl- as a chiral auxiliary or as a direct precursor for specialized chiral ligands are not prominent in the available scientific literature. Theoretically, its amine functional group could be coordinated to a metal center, but its efficacy and application in asymmetric catalysis have not been documented.

In multi-step syntheses, molecules serve as intermediates that are converted through successive reactions into a final target product. The reactivity of both the amine and alkene groups in 4-Penten-1-amine, N,N-dimethyl- suggests its potential as an intermediate. The alkene can undergo reactions such as hydroformylation, epoxidation, or metathesis, while the tertiary amine can be involved in quaternization or oxidation reactions. Despite this potential, specific, well-documented synthetic pathways where 4-Penten-1-amine, N,N-dimethyl- serves as a crucial and isolated intermediate for the synthesis of specific functional molecules are not extensively reported.

Contributions to Polymer Science and Advanced Materials Development

The presence of a terminal alkene makes 4-Penten-1-amine, N,N-dimethyl- a potential monomer for polymerization reactions, which could lead to the development of functional polymers and advanced materials.

Monomers are the repeating units that form a polymer. The terminal double bond in 4-Penten-1-amine, N,N-dimethyl- is a polymerizable group. For comparison, the polymerization of other branched α-olefins, such as 4-methyl-1-pentene, has been achieved using α-diimine nickel catalysts, sometimes in a living/controlled manner. researchgate.net This type of polymerization can produce polymers with unique properties. researchgate.net However, there is a lack of specific studies in the scientific literature detailing the successful polymerization of 4-Penten-1-amine, N,N-dimethyl- or characterizing the resulting polymers. Therefore, its direct monomeric applications remain a theoretical possibility rather than a documented practice.

The incorporation of functional monomers into polymers is a key strategy for creating novel materials with tailored properties. If 4-Penten-1-amine, N,N-dimethyl- were to be polymerized, the resulting material would feature pendant dimethylamino groups along the polymer backbone. These groups could impart specific functionalities, such as basicity, chelating ability, or a capacity for post-polymerization modification. Such functional polymers are used in a variety of applications, from coatings and adhesives to drug delivery systems. nih.govmdpi.com Nevertheless, due to the absence of published data on the polymerization of this specific monomer, there are no corresponding reports on its use in the fabrication of novel functional materials.

Self-Assembly and Supramolecular Structures

While specific studies detailing the self-assembly and formation of supramolecular structures directly involving 4-Penten-1-amine, N,N-dimethyl- are not extensively documented in publicly available research, the inherent molecular features of this compound—a tertiary amine head and an unsaturated hydrocarbon tail—suggest a potential for participation in such complex chemical systems. The principles of molecular self-assembly are governed by non-covalent interactions. For 4-Penten-1-amine, N,N-dimethyl-, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor. The aliphatic chain, including the terminal double bond, can engage in hydrophobic and van der Waals interactions.

In broader contexts, amphiphilic molecules with similar structural motifs are known to form organized aggregates like micelles or vesicles in aqueous environments. The hydrophobic pentenyl chains would orient themselves away from water, while the more polar N,N-dimethylamine groups would interface with the aqueous phase. The presence of the terminal alkene in the hydrophobic tail could offer a site for polymerization or other chemical modifications post-assembly, potentially leading to the formation of stabilized, functional supramolecular structures.

Catalytic Applications and Ligand Design

The unique combination of a tertiary amine and a terminal alkene within the same molecule makes 4-Penten-1-amine, N,N-dimethyl- a compound of interest in the design of catalysts and ligands.

Precursor in Transition Metal Catalysis

The nitrogen atom of 4-Penten-1-amine, N,N-dimethyl- can serve as a donor ligand, coordinating to a transition metal center. Transition-metal catalyzed reactions are fundamental to modern synthetic chemistry, and the development of new ligands is crucial for advancing this field. acs.org The presence of the pentenyl group allows for the possibility of this compound acting as a hemilabile ligand, where the alkene can reversibly coordinate to the metal center. This property can be highly beneficial in catalysis, as it can open up a coordination site on the metal during a catalytic cycle, facilitating substrate binding and product release.

Furthermore, tertiary amines are integral components of ligands used in various catalytic processes, including ruthenium-catalyzed N-alkylation of amines by alcohols and palladium-catalyzed reactions. nih.govorganic-chemistry.org The bifunctionality of 4-Penten-1-amine, N,N-dimethyl- (an amine and an alkene) makes it a potential candidate for designing bidentate ligands (N, C=C), which can chelate to a metal center, thereby enhancing the stability and modulating the reactivity of the resulting catalyst complex. Such complexes could find applications in reactions like hydroamination and other transformations involving unactivated alkenes. acs.org

Potential Catalytic RoleRelevant Functional Group(s)Example Transition Metals
Donor LigandTertiary Amine (Nitrogen)Palladium (Pd), Ruthenium (Ru), Rhodium (Rh)
Hemilabile LigandAlkene (C=C) and Amine (N)Rhodium (Rh), Palladium (Pd)
Bidentate Ligand PrecursorAmine (N) and Alkene (C=C)Various

Organocatalytic Systems Incorporating Unsaturated Amine Motifs

Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool in chemical synthesis. Amine-based catalysts are particularly prominent, especially secondary amines which can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. youtube.com

While 4-Penten-1-amine, N,N-dimethyl- is a tertiary amine and thus cannot form an enamine directly, its structural motif is relevant to organocatalysis. nih.gov Tertiary amines are widely used as Brønsted or Lewis base catalysts. They can deprotonate substrates to generate reactive nucleophiles or activate electrophiles through non-covalent interactions. The unsaturated hydrocarbon chain in 4-Penten-1-amine, N,N-dimethyl- could influence the steric environment around the catalytic nitrogen center, potentially affecting the stereoselectivity of a reaction. Moreover, the development of efficient methods to synthesize α-tertiary amines is an active area of research, highlighting the importance of this structural class in biologically active molecules. nih.govacs.org

Exploration in Biological Research and Medicinal Chemistry

Aliphatic amines are a crucial functional group in organic chemistry and are found in a wide array of pharmaceuticals and biologically active compounds. acs.orgacs.org The exploration of molecules like 4-Penten-1-amine, N,N-dimethyl- and its analogues is therefore of significant interest in medicinal chemistry.

Structure-Activity Relationship Studies of Related Amine Analogues

Structure-Activity Relationship (SAR) is a core concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. sumathipublications.comwikipedia.orggardp.org By systematically modifying the structure of a compound, chemists can determine which parts of the molecule are essential for its biological effects, a process that guides the optimization of new drugs. sumathipublications.comgardp.orgdrugdesign.orgmonash.edu

For amine analogues, SAR studies often investigate how changes in the alkyl substituents on the nitrogen and the nature of the carbon skeleton affect properties like potency, selectivity, and metabolic stability. monash.edu In the context of 4-Penten-1-amine, N,N-dimethyl-, key structural features that could be varied in an SAR study include:

The length of the alkyl chain: Shortening or lengthening the pentenyl chain could impact how the molecule fits into a biological target's binding site.

The nature of the N-substituents: Replacing the N,N-dimethyl groups with other alkyl groups would alter the steric bulk and basicity of the amine.

The position and saturation of the double bond: Moving the double bond or saturating it to the corresponding pentylamine would probe the importance of the π-system for biological activity.

These modifications allow medicinal chemists to build a comprehensive picture of the structural requirements for a desired biological outcome. gardp.org

Structural FeaturePotential Impact on Biological Activity
Alkyl Chain LengthBinding affinity, Lipophilicity
N-Alkyl SubstituentsBasicity, Steric hindrance, Receptor interaction
Unsaturation (C=C)Conformation, Metabolic stability, π-stacking interactions

Investigation of Biological Interactions and Target Binding

The potential biological interactions of 4-Penten-1-amine, N,N-dimethyl- are dictated by its chemical structure. The tertiary amine group, which is typically protonated at physiological pH, can form strong ionic bonds (salt bridges) with negatively charged residues, such as aspartate or glutamate, in a protein's active site. The lone pair of electrons on the nitrogen can also act as a hydrogen bond acceptor.

The hydrophobic pentenyl chain can participate in van der Waals or hydrophobic interactions with nonpolar pockets within a biological target. The terminal alkene provides a region of electron density that could potentially engage in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Identifying the specific biological targets for a molecule like 4-Penten-1-amine, N,N-dimethyl- would require extensive screening and biochemical assays. However, the synthesis of complex tertiary amines is a significant focus in pharmaceutical development, as this motif is present in numerous bioactive compounds. nih.govresearchgate.netnih.gov The development of novel catalytic methods to create diverse tertiary amines facilitates the exploration of new chemical space and the discovery of molecules with novel biological activities. acs.orgnih.govnih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides an unambiguous determination of the carbon-hydrogen framework of 4-Penten-1-amine (B131514), N,N-dimethyl-. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise connectivity of atoms within the molecule can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 4-Penten-1-amine, N,N-dimethyl- displays distinct signals corresponding to the seven unique proton environments in the molecule. The electron-withdrawing effect of the nitrogen atom deshields adjacent protons, shifting their signals downfield. jove.com Protons further from the amine and closer to the double bond have characteristic chemical shifts. docbrown.info The predicted ¹H NMR data are summarized in the table below.

LabelChemical Shift (δ, ppm)MultiplicityIntegrationProtons
H-a~2.21s (singlet)6H2 x -CH₃
H-b~2.25t (triplet)2H-CH₂-N
H-c~1.50m (multiplet)2H-CH₂-CH₂-N
H-d~2.08m (multiplet)2H=CH-CH₂-
H-e~5.81m (multiplet)1H=CH-
H-f~4.99m (multiplet)1HH₂C= (trans)
H-g~4.93m (multiplet)1HH₂C= (cis)

Note: Data are predicted based on established chemical shift correlations. Actual experimental values may vary slightly.

The singlet at approximately 2.21 ppm corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen. The methylene (B1212753) group protons adjacent to the nitrogen (H-b) appear as a triplet around 2.25 ppm due to coupling with the neighboring methylene protons (H-c). The complex multiplets for the vinyl protons (H-e, H-f, H-g) in the 4.9-5.9 ppm region are characteristic of a terminal alkene system.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 4-Penten-1-amine, N,N-dimethyl-, six distinct carbon signals are expected, as the two methyl carbons attached to the nitrogen are chemically equivalent. Carbons bonded to the electronegative nitrogen atom are deshielded and appear at higher chemical shifts compared to simple alkane carbons. libretexts.org

LabelChemical Shift (δ, ppm)Carbon Type
C-1~59.6-CH₂-N
C-2~27.5-CH₂-
C-3~31.1-CH₂-
C-4~138.5=CH-
C-5~114.7H₂C=
C-6~45.4-N(CH₃)₂

Note: Data are predicted based on established chemical shift correlations. Actual experimental values may vary slightly.

The carbon atoms of the terminal double bond appear significantly downfield (~138.5 and 114.7 ppm). The carbon alpha to the amine nitrogen (C-1) is found around 59.6 ppm, while the methyl carbons (C-6) are observed at approximately 45.4 ppm. jove.com

Two-Dimensional NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For 4-Penten-1-amine, N,N-dimethyl-, a COSY spectrum would show cross-peaks connecting adjacent protons. sdsu.edu Key correlations would be observed between the protons on C1 and C2, C2 and C3, and C3 and C4, confirming the integrity of the propyl chain. Further correlations would link the allylic protons on C3 with the vinyl proton on C4, and the C4 proton with the terminal vinyl protons on C5. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates proton signals with their directly attached carbon signals (¹H-¹³C one-bond correlations). sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of each carbon atom in the chain by linking it to its previously identified proton signal. For example, the proton signal at ~2.25 ppm (H-b) would correlate with the carbon signal at ~59.6 ppm (C-1).

Specialized NMR (e.g., ¹⁵N NMR) for Amine Derivatives

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly observing the nitrogen atom in the amine functional group, providing insight into its electronic environment. researchgate.net Although ¹⁵N has a low natural abundance and sensitivity, modern NMR techniques allow for its detection. For tertiary aliphatic amines like 4-Penten-1-amine, N,N-dimethyl-, the ¹⁵N chemical shift is expected to fall within a characteristic range of 10 to 100 ppm relative to a nitromethane (B149229) standard. science-and-fun.de This measurement can confirm the presence of the tertiary amine and can be sensitive to factors like solvent and protonation state. researchgate.net

Mass Spectrometry for Molecular Characterization

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing volatile compounds like 4-Penten-1-amine, N,N-dimethyl-. The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint. The analysis of aliphatic amines by GC often requires columns specifically deactivated to prevent peak tailing due to the basic nature of the analytes. weebly.com

The mass spectrum of 4-Penten-1-amine, N,N-dimethyl- is characterized by specific fragmentation pathways. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 113, corresponding to its molecular weight. The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

For 4-Penten-1-amine, N,N-dimethyl-, alpha-cleavage results in the loss of a butenyl radical (•CH₂CH₂CH=CH₂) and the formation of the N,N-dimethylmethaniminium ion, [CH₂=N(CH₃)₂]⁺. This fragment is typically the base peak (the most intense peak) in the spectrum and has an m/z of 58.

m/z (Mass/Charge)IonSignificance
113[C₇H₁₅N]⁺Molecular Ion (M⁺)
58[C₃H₈N]⁺Base Peak, from alpha-cleavage

The presence of the molecular ion at m/z 113 and the characteristic base peak at m/z 58 provides strong evidence for the identification of 4-Penten-1-amine, N,N-dimethyl-.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Mechanistic Studies

High-resolution mass spectrometry is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For 4-Penten-1-amine, N,N-dimethyl-, with the chemical formula C7H15N, the theoretical exact mass is 113.120449483 Da. nih.gov HRMS instrumentation can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the compound's identity.

Beyond precise mass determination, HRMS, particularly when coupled with tandem mass spectrometry (MS/MS), offers profound insights into the fragmentation pathways of the molecule. These fragmentation patterns are governed by the underlying chemical structure and can be used for detailed mechanistic studies. In the case of aliphatic amines, a characteristic and often dominant fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the nitrogen atom.

For 4-Penten-1-amine, N,N-dimethyl-, the positive ion electron ionization (EI) mass spectrum is expected to be consistent with the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). The molecular ion peak [M]•+ would therefore be observed at m/z 113.

The most significant fragmentation pathway involves the cleavage of the Cα-Cβ bond (the bond between the first and second carbon atoms of the pentenyl chain). This α-cleavage results in the formation of a stable, resonance-stabilized iminium cation, [CH2=N(CH3)2]+. This fragment is anticipated to be the base peak in the mass spectrum, appearing at an m/z of 58. The observation of a prominent peak at m/z 58 in the gas chromatography-mass spectrometry (GC-MS) data for this compound corroborates this proposed fragmentation mechanism. nih.gov Other less intense fragments, arising from further cleavages of the alkyl chain, would also be present, providing a complete fragmentation fingerprint of the molecule.

Table 1: High-Resolution Mass Spectrometry Data for 4-Penten-1-amine, N,N-dimethyl-

AttributeValueSource
Molecular Formula C7H15N nih.gov
Theoretical Exact Mass 113.120449483 Da nih.gov
Major Fragment (α-cleavage) [CH2=N(CH3)2]+
m/z of Major Fragment 58 nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

The terminal vinyl group (C=CH2) gives rise to several characteristic vibrations. A C=C stretching vibration is expected in the region of 1640-1650 cm-1. The C-H stretching vibrations of the sp2-hybridized carbons of the double bond typically appear above 3000 cm-1. Furthermore, the out-of-plane C-H bending (wagging) vibrations of the vinyl group are particularly informative, with strong absorptions expected around 990 cm-1 and 910 cm-1.

The N,N-dimethylamino group also has characteristic vibrational modes. The C-N stretching vibrations of tertiary aliphatic amines typically appear in the 1250-1020 cm-1 region. The C-H stretching and bending vibrations of the methyl groups attached to the nitrogen will also be present in the spectrum.

The saturated alkyl chain portion of the molecule will exhibit C-H stretching vibrations just below 3000 cm-1 and C-H bending vibrations (scissoring and rocking) in the 1470-1370 cm-1 region.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While C=O, O-H, and N-H stretching vibrations are typically strong in IR spectra, C=C and C-C stretching vibrations are often more prominent in Raman spectra. Therefore, the C=C stretching vibration of the terminal alkene in 4-Penten-1-amine, N,N-dimethyl- is expected to be a strong band in its Raman spectrum. The symmetric vibrations of the N(CH3)2 group may also be more readily observed in the Raman spectrum.

Table 2: Characteristic Infrared and Raman Vibrational Frequencies for 4-Penten-1-amine, N,N-dimethyl-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique(s)
=C-H Stretch Terminal Alkene3080 - 3010IR, Raman
C-H Stretch Alkane2975 - 2850IR, Raman
C=C Stretch Terminal Alkene1650 - 1640IR, Raman (strong)
CH₂ Scissoring Alkane~1465IR, Raman
CH₃ Bending N-CH₃ & Alkane1470 - 1440IR, Raman
C-N Stretch Tertiary Amine1250 - 1020IR, Raman
=C-H Out-of-Plane Bend Terminal Alkene995 - 985IR (strong)
=CH₂ Out-of-Plane Bend Terminal Alkene915 - 905IR (strong)

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to calculate the properties of molecules. These methods are fundamental to deriving information about electronic structure and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It calculates the electron density of a system to determine properties such as molecular geometry, bond lengths, bond angles, and the distribution of electronic charge. While specific DFT studies exclusively focused on 4-Penten-1-amine (B131514), N,N-dimethyl- are not widely available in published literature, public chemical databases provide computed properties derived from similar theoretical approaches. nih.gov

Table 1: Computed Molecular Properties for 4-Penten-1-amine, N,N-dimethyl-

Property Value Source
Molecular Formula C₇H₁₅N nih.gov
Molecular Weight 113.20 g/mol nih.gov
IUPAC Name N,N-dimethylpent-4-en-1-amine nih.gov
Canonical SMILES CN(C)CCCC=C nih.gov
InChI Key RWKDECTXBYSORQ-UHFFFAOYSA-N nih.gov
Topological Polar Surface Area 3.2 Ų nih.gov
Rotatable Bond Count 4 nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate how a molecule will interact with other chemical species. scispace.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For 4-Penten-1-amine, N,N-dimethyl-, the HOMO is expected to have significant contributions from the lone pair of electrons on the nitrogen atom and the π-bond of the terminal alkene. The region of highest electron density in the HOMO represents the most probable site for electrophilic attack. The energy of the HOMO is related to the ionization potential; a higher HOMO energy suggests it is more easily oxidized. scispace.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO is likely localized around the antibonding π* orbital of the carbon-carbon double bond. This region is the most probable site for nucleophilic attack. The energy of the LUMO is related to the electron affinity of the molecule. scispace.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. While specific energy values for this compound require dedicated calculations, the presence of both an amine and an alkene group suggests multiple potential sites for reaction, which would be clarified by a detailed FMO analysis. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov This technique provides detailed information about the conformational landscape of a molecule, revealing its preferred shapes and the dynamics of its structural changes. scispace.com

For 4-Penten-1-amine, N,N-dimethyl-, MD simulations would be particularly insightful due to the molecule's flexibility. The molecule possesses four rotatable bonds, allowing for a wide range of possible conformations. nih.gov MD simulations can explore this conformational space by integrating Newton's equations of motion for the system, showing how the molecule twists and folds at a given temperature. researchgate.net Key areas of interest for conformational analysis would include:

The rotation around the C-C single bonds of the pentenyl chain.

The orientation of the N,N-dimethylamino group relative to the alkyl chain.

The potential for intramolecular interactions in folded conformations.

By simulating the molecule's behavior over nanoseconds or longer, researchers can generate a conformational ensemble, identifying the most stable, low-energy conformers that are most likely to be present under experimental conditions. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to map out the energetic landscape of a chemical reaction, from reactants to products. This involves calculating the potential energy surface for a given reaction and identifying the minimum energy pathways. A critical part of this process is the characterization of transition states—the high-energy structures that exist at the peak of the reaction energy barrier. nih.gov

For 4-Penten-1-amine, N,N-dimethyl-, reaction pathway modeling could be applied to several potential transformations, including:

Electrophilic addition to the terminal double bond.

Radical reactions involving the allylic position.

Nucleophilic substitution or other reactions involving the tertiary amine.

By using quantum chemical methods like DFT, researchers can calculate the geometries and energies of the reactants, products, and the transition state for each potential pathway. The calculated activation energy (the energy difference between the reactants and the transition state) helps predict the feasibility and rate of a reaction. This theoretical approach allows for the comparison of different potential mechanisms to determine the most favorable reaction pathway without the need for extensive experimental work. nih.gov

In Silico Predictions of Structure-Reactivity Relationships

In silico methods combine various computational techniques, including quantum chemistry and molecular dynamics, to establish relationships between a molecule's structure and its chemical reactivity or biological activity. These predictive models are a cornerstone of modern chemical research and drug discovery.

For 4-Penten-1-amine, N,N-dimethyl-, building a structure-reactivity relationship model would involve correlating its computed properties with observed or predicted behaviors. For instance:

Electronic Properties: Descriptors derived from DFT calculations, such as the HOMO-LUMO gap, partial atomic charges, and electrostatic potential maps, could be used to predict its reactivity towards different classes of reagents.

Conformational Properties: Information from MD simulations about the dominant conformations could help explain stereochemical outcomes in reactions or how the molecule might bind to a surface or an active site.

The presence of both a nucleophilic amine and a reactive alkene functional group suggests that the molecule could participate in a variety of chemical transformations, such as polymerization or the synthesis of more complex heterocyclic structures. smolecule.com In silico models could help predict which of these roles it is best suited for by quantitatively linking its structural features to specific reaction outcomes.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Key peaks include δ 2.98–3.12 ppm (N-CH₃) and δ 5.2–5.8 ppm (alkene protons). Compare with reference spectra from NIST or PubChem .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 128.1677 (C₇H₁₄N₂) with <2 ppm error .
  • IR Spectroscopy : Absorbance at ~1632 cm⁻¹ (C=C stretching) and ~2973 cm⁻¹ (C-H in CH₃) .

How can contradictions in reported reaction yields for palladium-catalyzed dimethylamination be resolved?

Advanced Research Focus
Discrepancies arise from:

  • Ligand effects : Bulky ligands (e.g., 2ac) suppress β-hydride elimination, improving yields .
  • Oxidative vs. redox-neutral conditions : Pd⁰/PdII cycles may favor undesired pathways.
  • Substrate electronic effects : Electron-deficient alkenes show lower reactivity.

Q. Methodological Approach :

  • Conduct kinetic studies with varying ligands.
  • Use DFT calculations to map energy barriers .

What factors influence the thermodynamic stability of N,N-dimethyl-4-penten-1-amine under varying pH and temperature?

Q. Advanced Research Focus

  • Thermal Stability : Decomposition occurs >150°C (ΔrH° = +98 kJ/mol) .
  • pH Sensitivity : Protonation at N-methyl groups (pKa ~9.2) alters solubility .
  • Oxidative Degradation : Exposure to O₂ forms nitroxide radicals (detectable via EPR).

What safety protocols are critical when handling N,N-dimethyl-4-penten-1-amine in air-sensitive reactions?

Q. Basic Research Focus

  • Glovebox Use : Mandatory for catalyst preparation and reactions .
  • PPE : Nitrile gloves, face shields, and flame-resistant lab coats.
  • Waste Disposal : Quench with aqueous HCl (1M) before incineration .

How can by-products from dimethylamination reactions be identified and quantified?

Q. Advanced Research Focus

  • GC-MS : Detect chlorinated by-products (e.g., 1-chloronaphthalene) .
  • HPLC-PDA : Quantify unreacted DMF using C18 columns (retention time: 4.2 min) .

Which solvents are compatible with N,N-dimethyl-4-penten-1-amine for catalytic applications?

Q. Basic Research Focus

SolventPolarity IndexCompatibility
Toluene2.4High
DMF6.4Moderate
Water10.1Low
Polar aprotic solvents reduce catalyst leaching but may compete in coordination .

What mechanistic insights explain the regioselectivity of Pd-catalyzed dimethylamination?

Q. Advanced Research Focus

  • C-H Activation : Pd inserts into the allylic C-H bond, forming a six-membered palladacycle .
  • Ligand Role : Electron-rich ligands stabilize Pd intermediates, favoring γ-selectivity .

How should air-sensitive intermediates in the synthesis be stabilized?

Q. Basic Research Focus

  • Schlenk Techniques : Use vacuum/N₂ cycles for transfers.
  • Stabilizers : Add 1% hydroquinone to inhibit radical formation .

What computational methods validate the electronic interactions of N,N-dimethyl-4-penten-1-amine?

Q. Advanced Research Focus

  • DFT Calculations : B3LYP/6-31G* level predicts bond angles (C-N-C: 112.3°) and charge distribution .
  • Molecular Dynamics : Simulate solvent effects on conformational stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.